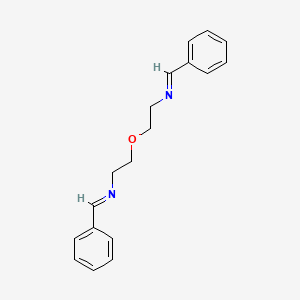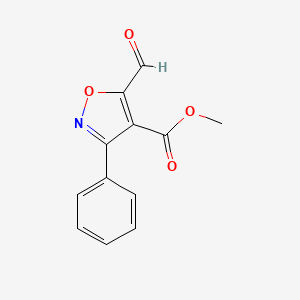
Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenyl ketones with formic acid and acetic anhydride, followed by esterification with methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Methyl 5-carboxy-3-phenyl-1,2-oxazole-4-carboxylate.
Reduction: Methyl 5-hydroxymethyl-3-phenyl-1,2-oxazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the oxazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
類似化合物との比較
Methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate can be compared with other oxazole derivatives:
Methyl 5-phenyl-1,3-oxazole-4-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate:
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Features additional functional groups that can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
161126-45-0 |
|---|---|
分子式 |
C12H9NO4 |
分子量 |
231.20 g/mol |
IUPAC名 |
methyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-16-12(15)10-9(7-14)17-13-11(10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
RFSGEKSVDHJNMK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

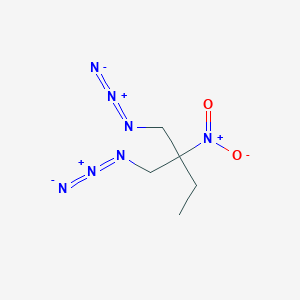
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
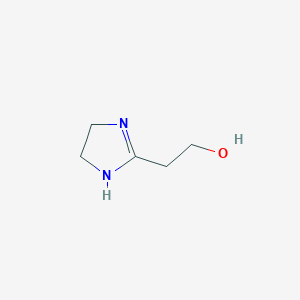
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

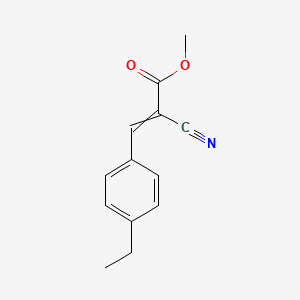
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
